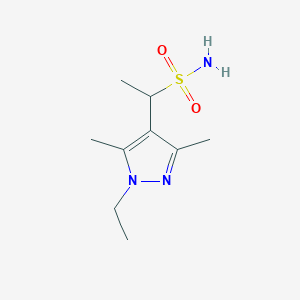![molecular formula C14H15N B13641964 N-Ethyl[1,1'-biphenyl]-2-amine CAS No. 77989-56-1](/img/structure/B13641964.png)
N-Ethyl[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ETHYL-[1,1’-BIPHENYL]-2-AMINE is an organic compound that belongs to the class of biphenyl derivatives Biphenyl compounds are characterized by the presence of two benzene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-[1,1’-BIPHENYL]-2-AMINE typically involves the following steps:
Formation of Biphenyl: Biphenyl can be synthesized through the coupling of benzene rings using a catalyst such as palladium.
Ethylation: The biphenyl compound is then subjected to ethylation, where an ethyl group is introduced. This can be achieved using ethyl halides in the presence of a base.
Amination: Finally, the ethylated biphenyl undergoes amination to introduce the amine group. This can be done using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of N-ETHYL-[1,1’-BIPHENYL]-2-AMINE may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-ETHYL-[1,1’-BIPHENYL]-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of ethylated biphenyl amines or alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Applications De Recherche Scientifique
N-ETHYL-[1,1’-BIPHENYL]-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-ETHYL-[1,1’-BIPHENYL]-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-4′-formyl-N-methyl [1,1′-biphenyl]-2-sulfonamide
- Biphenyl
- Phenylbenzene
Uniqueness
N-ETHYL-[1,1’-BIPHENYL]-2-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
77989-56-1 |
|---|---|
Formule moléculaire |
C14H15N |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
N-ethyl-2-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3 |
Clé InChI |
AHBZBCVYZHDDPK-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide](/img/structure/B13641960.png)



